![molecular formula C14H17NO2 B3060796 tert-Butyl 3-ethynylbenzylcarbamate CAS No. 871023-92-6](/img/structure/B3060796.png)
tert-Butyl 3-ethynylbenzylcarbamate
Overview
Description
“tert-Butyl 3-ethynylbenzylcarbamate” is a chemical compound with the CAS number 871023-92-6 . It has a molecular weight of 231.29 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-ethynylbenzylcarbamate” is C14H17NO2 . The InChI code is 1S/C14H17NO2/c1-5-11-7-6-8-12 (9-11)10-15-13 (16)17-14 (2,3)4/h1,6-9H,10H2,2-4H3, (H,15,16) .Physical And Chemical Properties Analysis
“tert-Butyl 3-ethynylbenzylcarbamate” is a solid substance . It has a molecular weight of 231.29 . The compound is stored in dry conditions at 2-8°C . Its water solubility is calculated to be 0.0332 mg/ml .Scientific Research Applications
Synthesis and Activity Studies
- Some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds with tert-butyl groups, were synthesized and evaluated for their antiarrhythmic and hypotensive properties. For instance, 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea exhibited significant hypotensive action (Chalina, Staneva & Chakarova, 1998).
Metabolism Studies
- The metabolism of m-tert.-butylphenyl N-methylcarbamate was studied in both mice and various insect species, revealing hydroxylation of the tert-butyl and N-methyl groups. This provided insights into the species variation in yields of oxidation products and suggested different enzymes were responsible for N-demethylation and oxidation of the tert-butyl groups (Douch & Smith, 1971).
Chemical Synthesis Applications
- tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound with tert-butyl group, was used in a Diels-Alder reaction, an important method in organic synthesis. This highlights its utility in creating complex organic structures (Padwa, Brodney & Lynch, 2003).
Process Development in Synthesis
- (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate's synthesis was optimized for large-scale production. This process involved a modified Kulinkovich–Szymoniak cyclopropanation, showcasing the application of tert-butyl carbamate in industrial synthesis (Li et al., 2012).
Crystal Structure Analysis
- The crystal structure of tert-butyl acetylcarbamate was analyzed using a green synthesis method. The study provided insights into molecular interactions and crystal packing, showing the application of tert-butyl carbamate compounds in crystallography (Dawa El Mestehdi et al., 2022).
Impurity Analysis in Antioxidants
- In the study of new antioxidants, the presence of tert-butyl groups in compounds was analyzed for impurities, emphasizing the role of tert-butyl carbamate derivatives in quality control in pharmaceutical development (Shinko et al., 2022).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
tert-butyl N-[(3-ethynylphenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-11-7-6-8-12(9-11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHVIJVBLIHZNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678858 | |
Record name | tert-Butyl [(3-ethynylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-ethynylbenzylcarbamate | |
CAS RN |
871023-92-6 | |
Record name | tert-Butyl [(3-ethynylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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